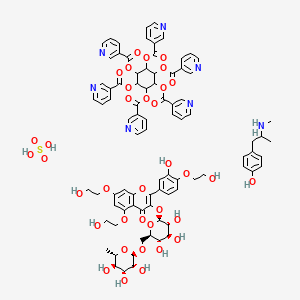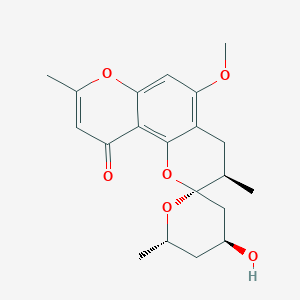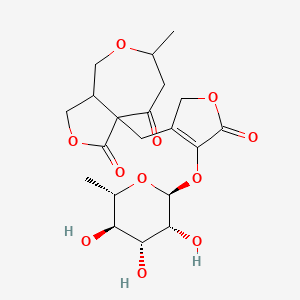
Lithium succinate
Descripción general
Descripción
Lithium succinate, also known as dilithium butanedioate, is a compound with the chemical formula C₄H₄Li₂O₄. It is the dilithium salt of succinic acid and is used in various medical and industrial applications. This compound is particularly noted for its use in the treatment of seborrhoeic dermatitis and has been proposed for the treatment of anogenital warts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium succinate can be synthesized through the neutralization of succinic acid with lithium hydroxide. The reaction typically proceeds as follows:
C4H6O4+2LiOH→C4H4Li2O4+2H2O
This reaction is carried out in an aqueous medium, and the resulting this compound is then isolated by evaporation of the solvent .
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar neutralization reactions. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is then crystallized and dried to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Lithium succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lithium fumarate.
Reduction: It can be reduced to form this compound derivatives.
Substitution: The compound can undergo substitution reactions with various reagents to form different lithium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Lithium fumarate
Reduction: Various this compound derivatives
Substitution: Different lithium salts depending on the substituent used
Aplicaciones Científicas De Investigación
Lithium succinate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other lithium compounds.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Used in the treatment of seborrhoeic dermatitis and proposed for the treatment of anogenital warts. .
Industry: Employed in the production of specialty chemicals and as a component in certain types of batteries.
Mecanismo De Acción
Lithium succinate exerts its effects through several molecular targets and pathways:
Inositol Monophosphatase Inhibition: this compound inhibits inositol monophosphatase, leading to decreased inositol phosphate levels and affecting various signaling pathways.
Glycogen Synthase Kinase-3 Beta Inhibition: It inhibits glycogen synthase kinase-3 beta, which plays a role in mood regulation and neuroprotection.
Glutamate Receptor Modulation: This compound modulates glutamate receptors, which are involved in neurotransmission and neuroplasticity
Comparación Con Compuestos Similares
Similar Compounds
Lithium Carbonate: Used primarily in the treatment of bipolar disorder.
Lithium Citrate: Another lithium salt used for similar medical applications.
Lithium Fumarate: Formed through the oxidation of lithium succinate and used in various chemical applications
Uniqueness
This compound is unique due to its specific applications in dermatology and its potential neuroprotective effects. Unlike lithium carbonate and lithium citrate, which are primarily used for mood stabilization, this compound has a broader range of applications, including its use in treating skin conditions and its potential in neuroprotection .
Propiedades
IUPAC Name |
lithium;butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.Li/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNUMILKBSMSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6LiO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905106 | |
| Record name | Lithium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16090-09-8 | |
| Record name | Lithium succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016090098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium succinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.574 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


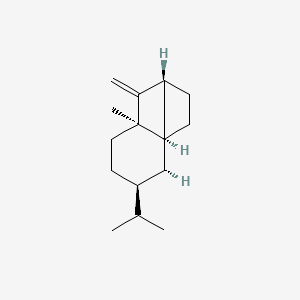

![N-[(1,3-dioxo-2-phenyl-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B1246781.png)
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-hydroxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyl-tetrahydropyran-3-yl]oxy-4-hydroxy-2,4-dimethyl-tetrahydropyran-3-yl] 2-methylpropanoate](/img/structure/B1246782.png)

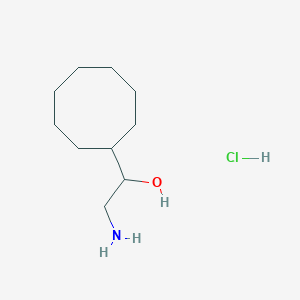
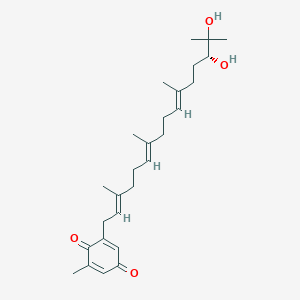
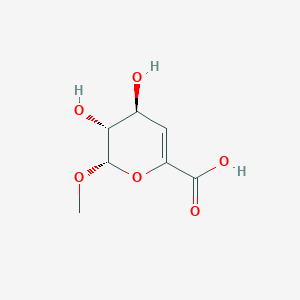
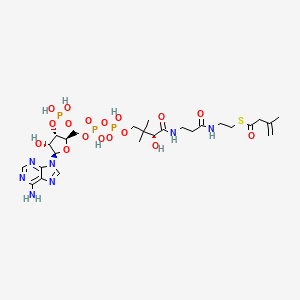
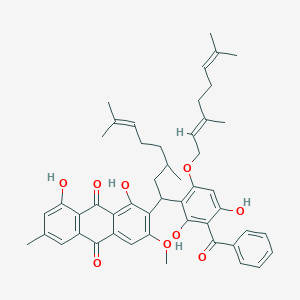
![[(1S,14R,17S,23R,24R,25S)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1246792.png)
